molecular formula C9H9N B121915 3-Phenylpropionitrile CAS No. 645-59-0

3-Phenylpropionitrile

Cat. No.: B121915
CAS No.: 645-59-0
M. Wt: 131.17 g/mol
InChI Key: ACRWYXSKEHUQDB-UHFFFAOYSA-N
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Description

It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry . The compound is characterized by its aromatic ring and nitrile functional group, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropionitrile can be synthesized through several methods. One common approach involves the hydrogenation of cinnamaldehyde using a palladium catalyst. The reaction is typically carried out in the presence of hydrogen gas at room temperature and atmospheric pressure . Another method involves the reaction of benzyl cyanide with ethylene oxide under basic conditions to yield hydrocinnamonitrile .

Industrial Production Methods

In industrial settings, hydrocinnamonitrile is often produced via the catalytic hydrogenation of cinnamaldehyde. This process utilizes a palladium catalyst supported on aluminum oxyhydroxide, which allows for high selectivity and efficiency . The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropionitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-phenylpropanoic acid.

    Reduction: 3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenylpropionitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Phenylpropionitrile can be compared with other similar compounds such as:

    Benzyl cyanide: Similar in structure but lacks the additional carbon in the side chain.

    Phenylacetonitrile: Also similar but with a different arrangement of the nitrile group.

    Cinnamaldehyde: The aldehyde precursor used in the synthesis of hydrocinnamonitrile.

This compound is unique due to its specific combination of an aromatic ring and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

3-phenylpropanenitrile
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InChI

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2
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InChI Key

ACRWYXSKEHUQDB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCC#N
Source PubChem
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Molecular Formula

C9H9N
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DSSTOX Substance ID

DTXSID4060949
Record name Benzenepropanenitrile
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Molecular Weight

131.17 g/mol
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Physical Description

Liquid
Record name Benzenepropanenitrile
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Boiling Point

261.00 °C. @ 760.00 mm Hg
Record name Benzenepropanenitrile
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CAS No.

645-59-0
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Record name BENZENEPROPANENITRILE
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Melting Point

-1 °C
Record name Benzenepropanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-phenylpropanenitrile?

A1: 3-Phenylpropanenitrile has a molecular formula of C9H9N and a molecular weight of 131.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-phenylpropanenitrile?

A2: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. []
  • Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile compounds based on their mass-to-charge ratios. [, , , ]
  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Separates and identifies compounds in liquid samples based on their mass-to-charge ratios. []

Q3: How can 3-phenylpropanenitrile be synthesized?

A3: Various synthetic routes exist, including:

  • Dehydration of 3-phenylpropionaldoxime: This method utilizes the enzyme phenylacetaldoxime dehydratase and can achieve high yields. []
  • Reduction of α-phenylsulfonyl cinnamonitriles: Treatment with samarium iodide (SmI2) in a methanol/tetrahydrofuran (THF) system leads to the formation of hydrocinnamonitriles. []
  • Reaction of nitriles with phosgene: Reacting specific nitriles, such as 3-chloropropionitrile, with phosgene in the presence of hydrogen chloride can yield α-chloro-α,β-unsaturated isocyanates, which can be further converted to 3-phenylpropanenitrile. []
  • Nucleophilic acylation of 2-bromoacetonitrile with benzaldehyde: This one-pot synthesis utilizes N-heterocyclic carbene (NHC) catalysis and DBU as a base to achieve high yields at ambient temperatures. []

Q4: What are some notable reactions that 3-phenylpropanenitrile can undergo?

A4:

  • Hydrolysis: 3-Phenylpropanenitrile can be hydrolyzed to 3-phenylpropionic acid, catalyzed by enzymes like nitrilase. []
  • Michael Addition: 3-Phenylpropanenitrile can act as a Michael donor in reactions with linear conjugated enynones, leading to polyfunctional δ-diketones. []

Q5: Can 3-phenylpropanenitrile act as a ligand in catalytic systems?

A: Yes, research shows that palladium on calcium carbonate (Pd/CaCO3) combined with 3-phenylpropanenitrile can act as a selective catalytic system for aqueous Heck coupling and hydroarylation reactions. [] The presence of 3-phenylpropanenitrile can influence both stereo- and chemoselectivity.

Q6: What is unusual about the hydroarylation of acrylonitrile using the Pd/CaCO3/3-phenylpropanenitrile catalytic system?

A: This system facilitates the formation of 3-phenylpropionitrile derivatives without requiring the typical hydride donors usually needed for hydroarylation reactions. []

Q7: Does 3-phenylpropanenitrile exhibit any biological activity?

A: Yes, it has been identified as a germination stimulant for the parasitic plant Phelipanche ramosa. This activity is attributed to its origin from the glucosinolate pathway in plants like Brassica napus. []

Q8: Are there other biologically active compounds related to 3-phenylpropanenitrile?

A: Yes, 3-phenylpropanenitrile is a glucosinolate degradation product. Other related compounds, like isothiocyanates (ITCs), also display biological activity, particularly antifungal properties. Research indicates synergistic antifungal effects between 3-phenylpropanenitrile and 2-phenylethyl isothiocyanate (PEITC) against various fungal strains. []

Q9: Have computational methods been applied to study 3-phenylpropanenitrile?

A: Yes, density functional theory (DFT) calculations have been used to investigate the adsorption interactions of imine intermediates, derived from 3-phenylpropanenitrile hydrogenation, on palladium catalysts. [] These calculations help explain the observed selectivity differences in the formation of primary amines during hydrogenation reactions.

Q10: Have conformational studies been performed on 3-phenylpropanenitrile?

A: Yes, a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and strong field coherence breaking (SFCB) techniques has been employed to study the conformational landscape of 3-phenylpropanenitrile in a supersonic jet expansion. [] These studies revealed the presence of both anti and gauche conformers and provided insights into their relative abundances and structural parameters.

Q11: Are there studies on improving the stability or delivery of 3-phenylpropanenitrile?

A: While the provided research doesn't directly address formulation strategies for 3-phenylpropanenitrile, it highlights its use in miniemulsion polymerization of n-butyl methacrylate. [] This suggests potential applications in polymer chemistry where controlled release or specific material properties are desired.

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